molecular formula C9H12N2O2 B14362605 (E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide

(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide

Cat. No.: B14362605
M. Wt: 180.20 g/mol
InChI Key: IHQWJIIRQBGZTD-GQCIWFOMSA-N
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Description

(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide is an organic compound characterized by its unique structure, which includes a hydroxy group, a propanoyl group, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by cyanation reactions to introduce the cyanide group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Catalysts and automated systems are often employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyanide group can be reduced to form primary amines.

    Substitution: The cyanide group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide exerts its effects involves its interaction with specific molecular targets. The cyanide group can inhibit cytochrome oxidase, disrupting cellular respiration and leading to metabolic inhibition. This interaction is crucial in understanding its biological and toxicological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium cyanide (NaCN)
  • Potassium cyanide (KCN)
  • Hydrogen cyanide (HCN)
  • Cyanogen chloride (CNCl)

Uniqueness

(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide is unique due to its specific structure, which combines a hydroxy group, a propanoyl group, and a cyanide group. This combination allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(E)-3-hydroxy-2-propanoylpent-2-enimidoyl cyanide

InChI

InChI=1S/C9H12N2O2/c1-3-7(12)9(6(11)5-10)8(13)4-2/h11-12H,3-4H2,1-2H3/b9-7+,11-6?

InChI Key

IHQWJIIRQBGZTD-GQCIWFOMSA-N

Isomeric SMILES

CC/C(=C(\C(=O)CC)/C(=N)C#N)/O

Canonical SMILES

CCC(=C(C(=O)CC)C(=N)C#N)O

Origin of Product

United States

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